molecular formula C8H11NO B8680757 Pyridine, 2-(1-methylethyl)-, 1-oxide CAS No. 65257-53-6

Pyridine, 2-(1-methylethyl)-, 1-oxide

Cat. No. B8680757
M. Wt: 137.18 g/mol
InChI Key: VJYVBCPJWGIGFV-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

MCPBA (22.0 g) was added to a solution of 2-isopropylpyridine (example 85, step a) (9.1 g) in DCM (250 mL) and the resulting mixture stirred for 3 h. The reaction mixture was washed with saturated sodium bicarbonate solution (4×100 mL) and brine (100 mL), then dried over sodium sulphate, filtered and evaporated. Purification was by silica gel chromatography eluting with ethyl acetate to 10% methanol in ethyl acetate gradient. The fractions containing product were combined and evaporated to give the subtitled compound as a yellow oil. Yield 3.9 g.
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C=C(Cl)C=C(C(OO)=[O:9])C=1.[CH:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)([CH3:14])[CH3:13]>C(Cl)Cl>[CH:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N+:16]=1[O-:9])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=NC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with saturated sodium bicarbonate solution (4×100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with ethyl acetate to 10% methanol in ethyl acetate gradient
ADDITION
Type
ADDITION
Details
The fractions containing product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)C1=[N+](C=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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